molecular formula C16H18N6O3S B4356844 N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4356844
M. Wt: 374.4 g/mol
InChI Key: SCLCYIABWLEJNG-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a triazole ring, and a cyclopentylidenehydrazino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Coupling of the Benzodioxole and Triazole Rings: The benzodioxole and triazole rings are coupled using a thiol-based linker, such as thioglycolic acid, under basic conditions.

    Introduction of the Cyclopentylidenehydrazino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and triazole rings, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with various molecular targets and pathways. Specifically, the compound has been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of a benzodioxole ring, a triazole ring, and a cyclopentylidenehydrazino group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its ability to modulate microtubule assembly and induce cell apoptosis highlights its potential as a therapeutic agent.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(2-cyclopentylidenehydrazinyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3S/c23-14(17-11-5-6-12-13(7-11)25-9-24-12)8-26-16-18-15(21-22-16)20-19-10-3-1-2-4-10/h5-7H,1-4,8-9H2,(H,17,23)(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLCYIABWLEJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=NN2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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